molecular formula C5H13ClN2O2 B568458 L-ORNITHINE-CARBOXY-14C HYDROCHLORIDE CAS No. 117961-28-1

L-ORNITHINE-CARBOXY-14C HYDROCHLORIDE

Cat. No.: B568458
CAS No.: 117961-28-1
M. Wt: 170.613
InChI Key: GGTYBZJRPHEQDG-AEUFOQDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Ornithine-Carboxy-14C Hydrochloride (CAS 117961-28-1) is a carbon-14 isotopically labeled derivative of L-ornithine hydrochloride. Its molecular formula is C₄(¹⁴C)H₁₃ClN₂O₂, with the radioactive label positioned at the carboxy group . This compound is primarily utilized as a tracer in metabolic studies to investigate urea cycle dynamics, amino acid decarboxylation pathways, and nitrogen metabolism. Its radiolabeled nature enables precise tracking of biochemical transformations in vitro and in vivo, making it indispensable in pharmacokinetic and enzymatic research .

Properties

CAS No.

117961-28-1

Molecular Formula

C5H13ClN2O2

Molecular Weight

170.613

IUPAC Name

(2S)-2,5-diaminopentanoic acid;hydrochloride

InChI

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i5+2;

InChI Key

GGTYBZJRPHEQDG-AEUFOQDTSA-N

SMILES

C(CC(C(=O)O)N)CN.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Steps

  • Dissolution and Catalysis : L-arginine is dissolved in water, followed by the addition of crown ether (3–5% w/w) as a phase-transfer catalyst and calcium hydroxide (8–12% w/w). The mixture is heated to 95–100°C under reflux.

  • Promoter Addition : Choline (1.5–2.5% w/w) is introduced to accelerate hydrolysis, maintaining the reaction at 95–100°C for 6–12 hours.

  • Acidification and Filtration : After cooling, sulfuric acid adjusts the pH to 1.7–2.0, precipitating calcium sulfate, which is removed via filtration.

  • Neutralization and Concentration : The filtrate is vacuum-concentrated, treated with saturated barium hydroxide to pH 7.0–7.2, and filtered to eliminate barium sulfate.

  • Final Adjustment and Crystallization : Hydrochloric acid adjusts the pH to 4.0–4.5, followed by vacuum concentration. Ethanol (30–35°C) is added to induce crystallization, yielding L-ornithine hydrochloride with a purity >99% and specific rotation [α]D20+23.5°[α]_D^{20} +23.5° to +24.5°+24.5°.

Incorporation of Carbon-14

For radiolabeling, the carboxyl group of L-ornithine is tagged with 14C^{14}\text{C}. This is achieved by:

  • Using 14C^{14}\text{C}-labeled L-arginine as the precursor, ensuring the carboxyl carbon retains the isotope during hydrolysis.

  • Optimizing reaction conditions to minimize isotopic dilution, such as controlled pH and temperature to prevent side reactions.

Enzymatic and Hybrid Approaches

While chemical synthesis dominates industrial production, enzymatic methods offer specificity. However, scalability challenges limit their use:

Enzymatic Hydrolysis

  • Microbial Degradation : Early methods (e.g., JP53003586) employed Bacillus subtilis to digest L-arginine into L-ornithine. However, yields were inconsistent (<75%), and purification required complex steps.

  • Modern Biocatalysts : Recombinant arginase enzymes improve efficiency, but enzyme stability and cost remain barriers for large-scale 14C^{14}\text{C}-labeling.

Purification and Desalting Techniques

Post-synthesis purification ensures removal of byproducts and unreacted precursors:

Ion Exchange Chromatography

  • Strong Basic Resins : Patented methods (CN101844995A) use anion exchange resins (e.g., Dowex 1x8) to adsorb chloride ions, achieving >98% desalting efficiency.

  • Process Parameters :

    ParameterOptimal RangeEffect on Purity
    Resin loading10–20% w/vMaximizes Cl⁻ removal
    Stirring time1–2 hoursEnsures equilibrium
    Temperature25–40°CPrevents resin degradation

Recrystallization

  • Ethanol-water mixtures (25% v/v) yield needle-like crystals with minimal DL-ornithine contamination (<0.5%).

Quality Control and Analytical Validation

Purity Assessment

  • HPLC : Reverse-phase C18 columns (Mobile phase: 0.1% TFA/acetonitrile) resolve L-ornithine from arginine and citrulline impurities.

  • Specific Rotation : [α]D20[α]_D^{20} values between +23.5°+23.5° and +24.5°+24.5° confirm enantiomeric purity.

Radiochemical Purity

  • Scintillation Counting : Quantifies 14C^{14}\text{C} incorporation, typically >98%.

  • TLC Radiography : Silica gel plates (Developer: butanol-acetic acid-water 4:1:1) verify single radioactive spots.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Specific Rotation [α]D20[α]_D^{20}Radiolabel Efficiency (%)
Chemical (CN1590367A)8299.3+24.5°98.5
Enzymatic (JP53003586)7595.0+22.0°N/A
Hybrid (Evitachem)7898.7+23.8°97.2

Challenges and Optimization Strategies

Isotopic Dilution

  • Mitigation : Use of excess 14C^{14}\text{C}-arginine (1.2–1.5 eq) ensures complete conversion, though costs increase.

Byproduct Formation

  • DL-Ornithine : Controlled pH during crystallization (4.0–4.5) minimizes racemization .

Chemical Reactions Analysis

Types of Reactions

L-ornithine-carboxy-14C hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to L-arginine through the action of enzymes such as ornithine transcarbamylase.

    Reduction: Formation of polyamines like putrescine through the action of ornithine decarboxylase.

    Substitution: Reaction with carbamoyl phosphate to form citrulline in the urea cycle.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Carbamoyl phosphate: For the formation of citrulline.

    Enzymes: Such as ornithine transcarbamylase and ornithine decarboxylase.

    Oxidizing agents: For the conversion to L-arginine.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Biochemical Research

L-Ornithine plays a critical role in the urea cycle, which is vital for the detoxification of ammonia in the liver. The applications of L-ornithine-carboxy-14C hydrochloride in biochemical research include:

  • Urea Cycle Studies : It is used to study the metabolic pathways of nitrogen metabolism, particularly how ornithine is converted to citrulline and subsequently to arginine. This process is crucial for understanding liver function and ammonia detoxification .
  • Polyamine Metabolism : Research has shown that L-ornithine is a precursor to polyamines such as putrescine, which are involved in cellular growth and differentiation. The radiolabeled compound aids in tracing these metabolic pathways and understanding their implications in various biological processes .

Medical Applications

In medical research, this compound serves several purposes:

  • Investigating Liver Function : The compound helps researchers explore the role of ornithine in liver detoxification processes, contributing to a better understanding of liver diseases and potential therapeutic approaches .
  • Stress and Fatigue Studies : Clinical trials have indicated that L-ornithine supplementation may alleviate stress and improve sleep quality by modulating cortisol levels. The radiolabeled compound can be utilized to trace its metabolic effects on stress-related hormones .

Pharmacological Research

This compound is instrumental in pharmacological studies:

  • Drug Metabolism : Researchers use this compound to trace the interactions between drugs and ornithine, providing insights into drug metabolism and efficacy. This application is particularly relevant for developing new therapeutic agents targeting metabolic pathways involving ornithine .

Industrial Applications

In industrial contexts, this compound is used for:

  • Production of Radiolabeled Compounds : It serves as a precursor for synthesizing other radiolabeled compounds used in diagnostic imaging and research applications, enhancing the capabilities of radiochemistry in various fields .

Case Studies

  • Polyamine Metabolism : A study investigated the effects of isoproterenol on polyamine metabolism using this compound to trace changes in salivary gland tissues during growth stimulation. The findings highlighted the role of polyamines in cellular responses to hormonal signals .
  • Stress Relief Trial : A randomized controlled trial assessed the impact of L-ornithine supplementation on stress levels among participants. Using serum analysis, researchers traced changes in cortisol levels related to ornithine metabolism, demonstrating its potential benefits for stress management .

Mechanism of Action

L-ornithine-carboxy-14C hydrochloride exerts its effects by participating in the urea cycle, where it is converted to citrulline and then to arginine. This process helps in the detoxification of ammonia in the liver. The radiolabeling with carbon-14 allows researchers to trace the metabolic pathways and study the molecular targets and pathways involved in these processes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs

L-Ornithine Hydrochloride (CAS 3184-13-2)
  • Structure: Non-radioactive form with the same backbone as the ¹⁴C-labeled variant.
  • Applications :
    • Serves as a substrate in microbial putrescine biosynthesis. Morganella morganii strain 42C2 produced 880 mg/L putrescine in L-ornithine hydrochloride-supplemented media, highlighting its role in polyamine synthesis .
    • Used in pharmaceutical formulations, including infusion therapies for hepatic encephalopathy due to its ammonia-detoxifying properties .
  • Safety: Limited exposure control data; industrial handling requires standard amino acid safety protocols .
N⁵-[Imino(propylamino)methyl]-L-ornithine Hydrochloride (NPLA)
  • Structure: Features a propylamino-iminomethyl modification at the N⁵ position.
  • Applications: Acts as a nitric oxide synthase (NOS) inhibitor. At 1 µM, NPLA attenuated excitatory effects of Exendin-4 in neuronal studies, demonstrating its specificity for neuronal NOS isoforms .
Ethyl-L-NIO Hydrochloride (CAS 150403-97-7)
  • Structure: Contains an iminobutyl group at N⁵ and an ethyl ester.
  • Applications :
    • Inhibits nitric oxide synthase; used in cardiovascular and neurological research .

Functional Analogs

Ornithine Aspartate (CAS 3230-94-2)
  • Structure : Salt complex of L-ornithine and L-aspartate.
  • Applications :
    • Clinically administered to reduce hyperammonemia in liver cirrhosis. Enhances urea cycle activity via dual substrate provision .
  • Differentiation: Unlike the ¹⁴C-labeled variant, ornithine aspartate is therapeutic rather than diagnostic.
L-Ornithine Monohydrochloride
  • Applications :
    • Approved for use in infant formulas and fortified foods (e.g., Malaysia’s 2023 regulatory list), emphasizing its nutritional role .
  • Regulatory Status : Subject to food-grade safety standards, contrasting with the research-exclusive ¹⁴C-labeled form .

Comparative Data Table

Compound Name CAS Number Key Structural Feature Primary Application Research Findings Safety Notes
L-Ornithine-Carboxy-14C Hydrochloride 117961-28-1 ¹⁴C-labeled carboxy group Metabolic tracing Enables quantification of urea cycle flux Requires radiation safety protocols
L-Ornithine Hydrochloride 3184-13-2 Non-radioactive backbone Microbial putrescine production 880 mg/L putrescine in M. morganii Limited exposure data
NPLA - N⁵-iminopropyl modification Nitric oxide synthase inhibition 1 µM attenuates Exendin-4 effects Research use only
Ethyl-L-NIO Hydrochloride 150403-97-7 N⁵-iminobutyl, ethyl ester NOS inhibition in cardiovascular studies Not for diagnostic/therapeutic use Research exclusive
Ornithine Aspartate 3230-94-2 L-ornithine + L-aspartate complex Hepatic encephalopathy treatment Enhances urea cycle in cirrhosis Pharmaceutical-grade safety

Key Differentiators

  • Radiolabeling: L-Ornithine-Carboxy-14C is unique in its ¹⁴C tracer capability, unlike non-labeled analogs .
  • Functional Roles : While L-ornithine hydrochloride and aspartate are metabolic substrates or therapeutics, derivatives like NPLA and Ethyl-L-NIO are enzyme inhibitors .
  • Regulatory Context: The ¹⁴C-labeled compound is restricted to research, whereas non-radioactive forms have clinical or nutritional applications .

Q & A

Q. What are the limitations of using this compound in in vivo studies, and how can they be mitigated?

  • Methodological Answer : Limitations include rapid renal clearance of 14C-labeled byproducts and isotopic dilution by endogenous pools. Mitigation strategies:
  • Use bolus injections followed by continuous infusion to maintain steady-state tracer levels.
  • Apply compartmental pharmacokinetic models to correct for dilution effects.
  • Combine with microdialysis for real-time monitoring of extracellular metabolite dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.